Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
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Description
Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) is an anthocyanidin glycoside.
Scientific Research Applications
Biomarker Potential
Cyanidin-3-glucoside, a closely related compound to Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside), has been studied as a potential biomarker for anthocyanin-rich berry intake in human plasma and urine. It meets crucial criteria such as plausibility, dose-response, time response, stability, and analytical performance, making it a promising candidate for monitoring dietary intake of these phytonutrients (Sandoval-Ramírez et al., 2019).
Health Benefits
Cyanidin 3-O-galactoside (Cy3Gal), another similar compound, is recognized for its diverse health benefits. It's found in fruits like apples and berries and has been linked to various positive health outcomes. These include antioxidant properties, anti-inflammatory effects, anticancer activities, antidiabetic effects, cardiovascular and nervous system protection, and potential as a natural colorant in food packaging materials (Liang et al., 2021).
Metabolism and Biological Properties
The metabolism, absorption, and biological activities of cyanidins have been extensively reviewed. They are part of the anthocyanins, known for their vibrant color in fruits and flowers, and have an estimated daily intake of around 180 mg from natural sources. Their potential health benefits, including antioxidant and antimutagenic properties, have been highlighted, though further research is needed to fully understand their impact on human health and their metabolism when used therapeutically (Galvano et al., 2004).
Anticancer Potential
Cyanidin has been identified as a potential anticancer agent that can target various proliferative pathways. Its presence in pigmented leaves, fruits, and flowers, and its distribution in berries, apples, and oranges, make it a natural compound of interest. Cyanidin's anticancer activities against several cancer types, including breast, liver, lung, prostate, and thyroid cancer, have been explored. Its mechanism involves inhibiting and activating specific molecular pathways, suggesting a promising role in cancer treatment (Safdar et al., 2022).
Properties
Molecular Formula |
C36H37O18+ |
---|---|
Molecular Weight |
757.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)36(53-25)52-24-12-19-22(50-34(24)16-4-7-20(40)21(41)9-16)10-18(39)11-23(19)51-35-33(48)31(46)29(44)26(54-35)14-49-27(42)8-3-15-1-5-17(38)6-2-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
InChI Key |
NHTJKRAGLGHCLR-AQAMAIGXSA-O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O |
Origin of Product |
United States |
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